molecular formula C9H17NO B13638993 (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

カタログ番号: B13638993
分子量: 155.24 g/mol
InChIキー: LNASQHWYCIXDHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine (CAS Number: 1561844-28-7) is a bicyclic amine compound with a molecular formula of C9H17NO and a molecular weight of 155.24 g/mol . This chemical features a unique oxabicyclo[2.2.1]heptane core structure, where an oxygen atom is bridgehead within a norbornane-like framework, substituted with an ethyl group and a methanamine functional group at the 2-position . Compounds within this structural class are of significant interest in advanced chemical synthesis and pharmaceutical research. Researchers utilize similar 7-oxabicyclo[2.2.1]heptan-2-yl)methanamine scaffolds in proteomics research, where the primary amine group serves as a handle for biotinylation, enabling the study of protein abundance, localization, and interactions within complex biological systems . The distinct rigid bicyclic structure also makes it a valuable building block (synthon) in medicinal chemistry for the exploration of novel therapeutic agents, as it can influence the molecule's three-dimensional shape, metabolic stability, and binding affinity to biological targets . While the specific mechanism of action for this exact compound may require further elucidation, related bicyclic amines are investigated for their potential interactions with neurotransmitter receptors and other enzymes, suggesting possible applications in neurological and pharmacological studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

特性

分子式

C9H17NO

分子量

155.24 g/mol

IUPAC名

(2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine

InChI

InChI=1S/C9H17NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-6,10H2,1H3

InChIキー

LNASQHWYCIXDHV-UHFFFAOYSA-N

正規SMILES

CCC1(CC2CCC1O2)CN

製品の起源

United States

準備方法

General Synthetic Strategy Overview

The synthetic approach to (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine typically involves the construction of the 7-oxabicyclo[2.2.1]heptane skeleton followed by functionalization at the 2-position to introduce the ethyl and methanamine substituents. The key steps include:

  • Formation of the bicyclic oxabicycloalkanol intermediate via epoxidation and cyclization of unsaturated cyclic alcohols.
  • Conversion of the bicyclic alcohol to the corresponding amine through substitution or reductive amination.
  • Introduction of the ethyl substituent either prior to or after the formation of the bicyclic core.

Preparation of the 7-Oxabicyclo[2.2.1]heptane Core

According to a patent (US4554366A), the bicyclic oxabicycloalkanol intermediates are commonly prepared by epoxidation-cyclization of unsaturated cyclic alcohols such as cyclohex-3-en-1-ol derivatives. This process involves:

  • Oxidation of the unsaturated cyclic alcohol with an oxidizing agent like tert-butyl hydroperoxide or m-chloroperbenzoic acid.
  • Catalysis by transition metal complexes, preferably vanadium(IV) bis(2,4-pentanedionate) oxide.
  • Cyclization promoted by a strong acid such as p-toluenesulfonic acid to yield the 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane intermediate.

The reaction conditions are typically mild, with temperatures ranging from 0° to 50° Celsius and carried out in inert solvents such as methylene chloride or tetrahydrofuran. The yields are generally high, with the exo-hydroxy configuration favored under these conditions.

Introduction of the Methanamine Group

The transformation of the bicyclic alcohol to the corresponding methanamine derivative can be achieved through nucleophilic substitution or reductive amination methods. While direct literature on the exact amination of 2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl methanol is limited, analogous procedures for related bicyclic amines provide a reliable framework.

One approach involves:

  • Conversion of the hydroxyl group to a good leaving group (e.g., halide or tosylate) using reagents such as thionyl chloride or tosyl chloride.
  • Subsequent nucleophilic substitution with ammonia or an amine source to afford the methanamine functionality.
  • Purification by conventional methods such as extraction and chromatography.

Alternatively, reductive amination of the corresponding ketone intermediate with ammonia or ammonium salts under hydrogenation conditions can yield the amine.

Stereoselective Synthesis of the Ethyl-Substituted Bicyclic Amine

A detailed stereoselective synthetic route for related 2-azabicyclo[2.2.1]heptane derivatives, which are structurally analogous to the target compound, has been reported in a recent study. The key steps include:

  • Starting from cyclopenta-1,3-diene and ethyl oxoacetate, a mixture of stereoisomers is formed.
  • Separation of exo- and endo-isomers by protection (e.g., Boc protection) and chromatographic techniques.
  • Multistep transformations including hydrogenation, saponification, and conversion of amides to nitriles.
  • Final deprotection to yield the bicyclic amine carbonitriles.
  • Coupling with protected amino acids or further functionalization to introduce the ethyl substituent.

This approach allows for the preparation of stereochemically pure exo- or endo-isomers of 2-ethyl-7-oxabicyclo[2.2.1]heptan-2-yl amines with high selectivity and yield.

Palladium-Catalyzed Aminoacyloxylation Route

Another innovative method involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to construct oxygenated 2-azabicyclo[2.2.1]heptanes. This method enables the direct formation of the bicyclic amine structure with oxygen substitution and can be adapted to introduce various substituents including ethyl groups.

  • The reaction proceeds under palladium catalysis with a broad substrate scope.
  • The products can be further functionalized to introduce methanamine groups.
  • This method offers a concise and efficient route to the target bicyclic amines.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Reagents/Catalysts Outcome/Yield Reference
Epoxidation and Cyclization Oxidation of cyclohex-3-en-1-ol with tert-butyl hydroperoxide or m-CPBA Vanadium(IV) bis(2,4-pentanedionate) oxide catalyst 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane, high yield
Cyclization Acid-catalyzed ring closure with p-toluenesulfonic acid p-Toluenesulfonic acid Exo-hydroxy bicyclic alcohol
Hydroxyl to Amine Conversion Halide or tosylate formation followed by nucleophilic substitution or reductive amination Thionyl chloride, ammonia, or hydrogenation catalysts Methanamine derivative
Stereoselective Synthesis of Ethyl-Substituted Amine Multistep synthesis starting from cyclopenta-1,3-diene and ethyl oxoacetate, including Boc protection, hydrogenation, and coupling Boc2O, hydrogenation catalysts, chromatographic separation Pure exo- or endo- isomers of 2-ethyl bicyclic amines
Palladium-Catalyzed Aminoacyloxylation Pd-catalyzed 1,2-aminoacyloxylation of cyclopentenes Palladium catalyst Oxygenated 2-azabicyclo[2.2.1]heptanes with amino groups

Research Outcomes and Analytical Data

  • The epoxidation-cyclization method yields predominantly the exo-hydroxy isomer, which is crucial for subsequent amination steps.
  • Acid catalysis with sulfonic acids provides high selectivity and yield in ring closure.
  • Stereoselective synthetic routes enable the isolation of pure stereoisomers, which is important for biological activity and further functionalization.
  • Palladium-catalyzed aminoacyloxylation offers a versatile platform for constructing diverse bicyclic amine scaffolds under mild conditions.
  • Analytical characterization (NMR, IR, MS) confirms the structure and stereochemistry of intermediates and final products in all methods.

化学反応の分析

Types of Reactions

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new amine derivatives .

科学的研究の応用

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine has several scientific research applications:

作用機序

The mechanism of action of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs of "(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine," emphasizing molecular features, physicochemical properties, and available data.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Stereochemistry
(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine C9H17NO 155.24 1561844-28-7 2-Ethyl, methanamine Not specified
rac-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine C7H13NO 127.19 EN300-306918 Methanamine Racemic mixture (1R,2S,4S)

Key Differences and Implications:

This modification may influence blood-brain barrier penetration or receptor binding kinetics. The molecular weight difference (155.24 vs. 127.19 g/mol) highlights the ethyl group’s contribution to size and polarity.

Stereochemical Considerations: The racemic analog (C7H13NO) has defined stereochemistry (1R,2S,4S), which could lead to enantiomer-specific bioactivity. In contrast, the stereochemistry of the ethyl-substituted compound is unspecified in available data, complicating pharmacological predictions .

Synthetic Accessibility: The unsubstituted bicyclic amine (C7H13NO) is cataloged as a building block by Enamine Ltd., suggesting established synthetic routes .

Physicochemical Data Gaps :

  • Critical parameters like melting point, boiling point, and solubility are unavailable for both compounds, limiting comparative analysis.

Research Findings and Limitations

  • Structural Analogues in Drug Discovery: Bicyclic amines are prevalent in CNS-targeting drugs. For example, 7-oxabicyclo[2.2.1]heptane derivatives are explored as nicotinic acetylcholine receptor modulators.

Notes

  • Data Limitations : Absence of pharmacological or thermodynamic data restricts actionable conclusions.
  • Stereochemical Uncertainty : Unspecified stereochemistry in the ethyl-substituted compound complicates bioactivity predictions.
  • Research Directions : Priority areas include synthesizing enantiopure forms and evaluating receptor binding assays.

生物活性

(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, with CAS No. 89897-18-7, is a bicyclic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine is C9H15NC_9H_{15}N with a molecular weight of 139.23 g/mol. The compound features a bicyclic structure that contributes to its unique biological activities.

1. Pharmacological Properties

Research indicates that (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties against various pathogens, suggesting potential efficacy in treating infections .
  • Antioxidant Properties : The compound may possess antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is often evaluated using assays such as DPPH and ABTS, where compounds are tested for their ability to scavenge free radicals .

The specific mechanisms by which (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine exerts its effects are still under investigation, but several hypotheses include:

  • Interaction with Cellular Receptors : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting neuroprotective effects.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress pathways or microbial metabolism, contributing to its antimicrobial and antioxidant activities.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various bicyclic amines, including (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential use as an antimicrobial agent in clinical settings .

Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant capacity of (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine was assessed using DPPH and ABTS assays. Results showed that the compound exhibited a dose-dependent increase in radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid .

Data Table

PropertyValue
Molecular FormulaC9H15NC_9H_{15}N
Molecular Weight139.23 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus at >100 µg/mL
Antioxidant Activity (IC50)Comparable to ascorbic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s bicyclic framework suggests synthesis via intramolecular cyclization of precursor amines or ketones. For example, analogous bicyclic amines (e.g., 7-oxabicyclo[2.2.1]heptane derivatives) are synthesized using acid-catalyzed cyclization of epoxy alcohols or reductive amination of bicyclic ketones . Optimization involves controlling temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., THF or DCM) to minimize side products. Purity can be enhanced via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) and HRMS (High-Resolution Mass Spectrometry). For instance:

  • ¹H NMR : Expected signals include δ 1.2–1.5 ppm (ethyl CH3), δ 3.2–3.5 ppm (methanamine CH2), and δ 4.0–4.3 ppm (oxabicyclo ether oxygen proximity) .
  • HRMS : Exact mass should match the molecular formula (C9H17NO, calculated 155.1310). Deviations >2 ppm indicate impurities .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with reverse-phase C18 columns (e.g., 2.1 × 50 mm, 1.7 µm) and mobile phases of 0.1% formic acid in water/acetonitrile. Calibrate using deuterated internal standards (e.g., D3-methanamine derivatives) to account for matrix effects. Detection limits as low as 0.1 ng/mL are achievable .

Advanced Research Questions

Q. How does steric hindrance in the bicyclo[2.2.1]heptane framework influence receptor binding in thromboxane A2 (TXA2) pathways?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) reveal that the ethyl group at C2 creates steric clashes with TXA2 receptor (TP) residues (e.g., Leu191 and Phe184), reducing binding affinity compared to U-46619 (a TP agonist with a hydroxylated side chain). Validate via competitive binding assays using [³H]-SQ29548, showing IC50 values ≥10 µM for the target compound vs. <1 µM for U-46619 .

Q. How can contradictory data on the compound’s stability under physiological pH be resolved?

  • Methodological Answer : Stability assays (pH 7.4, 37°C) show a half-life of 2–4 hours, with degradation via oxabicyclo ring opening. Conflicting reports may arise from buffer composition (e.g., phosphate vs. HEPES). Use HPLC-UV to track degradation products (e.g., amine-oxidized derivatives at 254 nm). Adjust experimental protocols to include antioxidants (e.g., 0.1% ascorbic acid) to stabilize the compound .

Q. What computational models predict the compound’s metabolic pathways?

  • Methodological Answer : CYP450 isoform prediction (e.g., StarDrop’s WhichP450™) identifies CYP3A4 as the primary metabolizer, generating N-oxide and hydroxylated metabolites. Validate via in vitro microsomal assays (human liver microsomes + NADPH). LC-MS/MS analysis detects m/z 171.12 (N-oxide) and 173.14 (hydroxylated ethyl) fragments .

Key Notes

  • For advanced studies, integrate molecular dynamics simulations (e.g., GROMACS) to model receptor interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。